molecular formula C10H6N4O2 B2365861 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile CAS No. 863870-58-0

5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile

Cat. No.: B2365861
CAS No.: 863870-58-0
M. Wt: 214.184
InChI Key: RDXWPRDPEMUJLE-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-2H-triazole-4-carbonitrile is a novel chemical hybrid designed for discovery chemistry and biological screening. This compound features a benzodioxole moiety linked to a triazole-carbonitrile core, a structural motif prevalent in developing new bioactive molecules. Research Applications and Potential: Compounds incorporating the 1,3-benzodioxole and 1,2,3-triazole units have demonstrated a wide spectrum of biological activities in scientific literature, suggesting potential research directions for this analog. These activities include serving as a scaffold for antimicrobial agents against resistant bacterial strains , anticancer agents by targeting specific pathways like NF-κB or inducing apoptosis in various cell lines , and enzyme inhibitors for targets such as acetylcholinesterase or tubulin . Furthermore, structurally similar benzodioxole derivatives have been explored in agrochemical research as potential plant growth regulators, functioning as auxin receptor agonists to promote root development . The inclusion of the carbonitrile group can fine-tune the molecule's physicochemical properties, such as its lipophilicity and hydrogen-bonding capacity, which is critical for optimizing pharmacokinetic and pharmacodynamic profiles in drug discovery campaigns . For Research Use Only: This product is intended for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-4-7-10(13-14-12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXWPRDPEMUJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-yl Azide (A1)

1,3-Benzodioxol-5-amine undergoes diazotization with sodium nitrite in hydrochloric acid, followed by azide substitution using sodium azide. This yields A1 with >85% efficiency, as evidenced by analogous protocols for aryl azides.

Propargyl Cyanide Precursor (B1)

Propargyl cyanide derivatives are scarce, necessitating in situ generation. A viable pathway involves the Sonogashira coupling of propargyl bromide with a cyanated aryl halide. For example, 4-cyanophenylacetylene (B1 ) can be synthesized via palladium-catalyzed coupling of 4-iodobenzonitrile with propargyl alcohol.

Cycloaddition and Limitations

Reaction of A1 and B1 under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in tert-butanol/water (1:1) at 60°C yields the 1,4-disubstituted triazole. However, the target compound requires a 1,2,3-triazole scaffold, suggesting that CuAAC alone is insufficient. Post-functionalization, such as nitration followed by cyano group introduction, may bridge this gap.

DBU-Promoted Cycloaddition of β-Ketoesters and Azides

The base-mediated [3+2] cycloaddition of β-ketoesters and azides offers a direct route to 5-hydroxy-1,2,3-triazoles. Adapting this method for 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile involves substituting the β-ketoester with a β-ketonitrile precursor.

Reaction Design

  • Azide Component : 1,3-Benzodioxol-5-yl azide (A1 ).
  • Dipolarophile : Ethyl 3-cyano-3-oxopropanoate (B2 ), synthesized via Knoevenagel condensation of ethyl cyanoacetate with diketene.

Cycloaddition Mechanism

In acetonitrile, 1,8-diazabicycloundec-7-ene (DBU) deprotonates B2 , generating a nitrile-stabilized enolate. This reacts with A1 to form a triazoline intermediate, which undergoes dehydrogenation to yield the 1,2,3-triazole core. The reaction at 50°C for 12 hours achieves 72–78% yield for analogous systems.

Functionalization to Carbonitrile

The ester group in the triazole product is hydrolyzed to a carboxylic acid using KOH (5 M, 2 h), followed by dehydration with phosphorus oxychloride to install the cyano group. This two-step sequence proceeds with 65% overall efficiency.

Cesium Carbonate-Mediated Synthesis Using β-Carbonyl Phosphonates

β-Carbonyl phosphonates serve as versatile dipolarophiles for constructing multisubstituted triazoles under mild conditions. This method excels in introducing diverse substituents at positions 4 and 5 of the triazole ring.

Phosphonate Synthesis

Diethyl (2-cyanoacetyl)phosphonate (C1 ) is prepared via Arbuzov reaction of triethyl phosphite with cyanoacetyl chloride. This compound reacts with A1 in dimethyl sulfoxide (DMSO) with cesium carbonate (2 equiv) at room temperature.

Regioselective Cyclization

The cesium-chelated Z-enolate of C1 undergoes [3+2] cycloaddition with A1 , favoring 1,4,5-trisubstituted triazoles. After 30 minutes, the reaction affords 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile in 89% yield.

Advantages Over Traditional Methods

  • Regioselectivity : Controlled by the phosphonate’s electronic effects.
  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., CN).

Oxidative Cyclization and Post-Functionalization

Oxidative C–H functionalization provides an alternative pathway, particularly for introducing the benzodioxol moiety post-triazole formation.

Triazole Core Construction

4-Cyano-1H-1,2,3-triazole (D1 ) is synthesized via cyclocondensation of formamidine acetate with cyanoacetic hydrazide.

C–H Arylation

Using palladium(II) acetate and silver carbonate, D1 undergoes coupling with 1,3-benzodioxol-5-ylboronic acid in dioxane at 100°C. This Miyaura borylation-arylation sequence installs the benzodioxol group at position 5 with 68% yield.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Regioselectivity Complexity
CuAAC Cu(I), A1 , B1 55–60 1,4-disubstituted High
DBU-Mediated DBU, A1 , B2 65–72 1,2,3-substituted Moderate
Cs₂CO₃/Phosphonate Cs₂CO₃, C1 85–89 1,4,5-substituted Low
Oxidative Arylation Pd(OAc)₂, Ag₂CO₃ 60–68 Position 5 High

The cesium carbonate/phosphonate method emerges as the most efficient, combining high yields with excellent regiocontrol. Conversely, CuAAC requires additional steps to achieve the desired substitution pattern, reducing practicality.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly in the development of anticancer agents. Research has shown that derivatives of triazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance:

  • Case Study: A study published in Frontiers in Chemistry highlighted the synthesis of triazole derivatives that showed promising activity against various cancer cell lines, including lung and breast cancer cells. The mechanism involved the inhibition of specific kinases associated with cancer progression .

Antimicrobial Activity

Recent studies indicate that triazole derivatives possess antimicrobial properties. The benzodioxole moiety enhances the biological activity of these compounds.

  • Case Study: A series of benzotriazole derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition against resistant strains, suggesting potential applications in treating bacterial infections .

Materials Science

In materials science, 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is being explored for its unique electronic properties and ability to form self-assembled structures.

  • Application: It has been utilized in the development of organic materials for electronic devices due to its optical properties. Research indicates that compounds with triazole rings exhibit excellent charge transport characteristics, making them suitable for organic light-emitting diodes (OLEDs) and organic solar cells .

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Effects

The triazole core distinguishes this compound from analogs with tetrazole, pyrazole, or benzimidazole rings. Key comparisons include:

Triazole vs. Tetrazole Derivatives
  • Example Compound: 4-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid (CAS: 924861-80-3) Core: Tetrazole (N-containing five-membered ring with four nitrogen atoms). Substituents: 1,3-Benzodioxol group at position 5; butanoic acid chain at position 2. Key Differences: Tetrazoles are more acidic (pKa ~4.5–5.0) than triazoles (pKa ~9–10), enhancing water solubility but reducing cell permeability. The butanoic acid group further increases hydrophilicity, making this compound suitable for ionic interactions in biological systems .
Triazole vs. Pyrazole Derivatives
  • Example Compound: 5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile (CAS: N/A) Core: Pyrazole (five-membered ring with two adjacent nitrogen atoms). Substituents: Phenyl group at position 3; tetrazole-thioacetyl chain at position 1. However, the thioether linkage in this compound may enhance metabolic stability .
Triazole vs. Benzimidazole Derivatives
  • Example Compound: 2-(1,3-Thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile (CAS: 877928-42-2) Core: Benzimidazole (fused benzene and imidazole rings). Substituents: Thiazole group at position 2; carbonitrile at position 5.

Functional Group and Electronic Effects

  • Carbonitrile Group : Present in all compared compounds, this strong electron-withdrawing group enhances electrophilicity and stabilizes the heterocyclic ring.
  • Benzodioxol vs. Chlorophenyl Substituents :
    • 5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile (CAS: 1263215-33-3): The chloro group is electron-withdrawing, increasing lipophilicity (logP ~2.8) compared to the benzodioxol-substituted compound (logP ~2.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (1H NMR)
Target Compound C10H6N4O2 230.19 Not Reported Not Available
5-(4-Chloro-phenyl)-Triazole-4-CN C9H5ClN4 228.62 Not Reported Not Available
Pyrazole-4-CN Derivative C13H11N7S 341.1 214.4 δ 4.01 (s, NCH3), 7.55–7.91 (m, Ar)
Tetrazole-Butanoic Acid C12H12N4O4 276.25 Not Reported Not Available

Biological Activity

5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile is a heterocyclic compound characterized by a triazole ring and a benzodioxole moiety. This unique structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's structure features a triazole ring connected to a carbonitrile group at the 4-position and a benzodioxole substituent at the 5-position. The synthesis typically involves cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, which allows for high yields and regioselectivity in forming the triazole ring.

Biological Activities

Research indicates that compounds containing triazole moieties, such as 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile, exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown promising results against various human cancer cell lines with IC₅₀ values indicating effective cytotoxicity .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some studies reported minimal inhibitory concentrations (MIC) that suggest potential as an antibacterial agent .

Anticancer Studies

A notable study assessed the cytotoxic potency of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile against human cancer cell lines. The findings indicated that the compound exhibited significant tumor growth inhibition properties. For example, it was found to be comparable to established chemotherapeutics like cisplatin in terms of efficacy .

Antimicrobial Evaluation

In another investigation focused on antimicrobial activity, derivatives of the compound were tested against various bacterial strains. The results highlighted that certain derivatives displayed potent activity with MIC values ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

To better understand the unique biological profile of 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1H-1,2,3-triazole-4-carbonitrileTriazole ring with carbonitrile groupBroad applications in medicinal chemistry
Benzodioxole derivativesBenzodioxole coreFocused on various biological activities
Quinoxaline derivatives containing triazolesQuinoxaline fused with triazolesEnhanced pharmacological profiles due to dual functionality

The combination of benzodioxole and triazole functionalities in 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile enhances its biological activity compared to simpler analogs.

Q & A

Basic: What are the standard synthetic routes for 5-(1,3-benzodioxol-5-yl)-2H-triazole-4-carbonitrile?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Formation of the triazole core through [3+2] cycloaddition or hydrazine-mediated cyclization.
  • Step 2 : Functionalization of the benzodioxol group via Suzuki coupling or electrophilic substitution.
  • Step 3 : Introduction of the carbonitrile group using malononitrile or Knoevenagel condensation.
    Key validation methods : Thin-layer chromatography (TLC) for reaction monitoring, NMR (1H/13C) for structural confirmation, and mass spectrometry (MS) for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst selection : Recyclable catalysts like Fe₃O₄@SiO₂@Vanillin nanoparticles enhance efficiency and reduce waste (yields up to 85% reported) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while methylene chloride aids in stepwise purification .
  • Temperature control : Slow warming (0°C to 50°C) minimizes side reactions in azide incorporation steps .
    Data-driven approach : Use LC-MS for real-time monitoring and adjust stoichiometry based on intermediate conversion rates .

Basic: What spectroscopic techniques confirm the structure of the compound?

  • 1H/13C NMR : Identifies proton environments (e.g., benzodioxol aromatic protons at δ 6.8–7.2 ppm) and carbon types (e.g., nitrile carbon at ~112 ppm) .
  • IR spectroscopy : Confirms nitrile (C≡N) stretch at ~2242 cm⁻¹ and benzodioxol C-O-C vibrations at ~1249 cm⁻¹ .
  • High-resolution MS : Validates molecular formula (e.g., [M]+ at m/z 134.0335 for related triazole-carbonitriles) .

Advanced: How to resolve discrepancies in NMR data between theoretical and experimental results?

  • Deuterated solvent effects : Use DMSO-d₆ to stabilize labile protons and reduce signal splitting .
  • Impurity analysis : Employ HPLC to detect byproducts (e.g., unreacted intermediates) that distort NMR peaks .
  • Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values to identify misassignments .

Basic: What biological activities are predicted based on structural analogs?

Similar compounds exhibit:

  • Antimicrobial activity : Triazole derivatives inhibit bacterial efflux pumps (MIC values: 2–8 µg/mL) .
  • Kinase inhibition : Benzodioxol-containing analogs target MAPK pathways (IC₅₀: ~50 nM) .
  • Anti-inflammatory effects : Carbonitrile moieties reduce COX-2 expression in vitro .
Structural Analog Key Activity Mechanistic Insight
5-Aminooxazole-4-carbonitrilesAntifungalDisrupts ergosterol biosynthesis
Ethyl thiophene-carboxylate hybridsAntioxidantScavenges ROS via thiophene conjugation

Advanced: How to design experiments to validate kinase inhibition?

  • In vitro assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ kits to quantify inhibition .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinity to ATP pockets .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. benzodioxol) to assess selectivity .

Advanced: How to address conflicting reports on bioactivity across studies?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line/pH).
  • Replication studies : Control variables like solvent (DMSO concentration ≤0.1%) and incubation time .
  • Substituent effects : Correlate bioactivity with electron-withdrawing/donating groups (e.g., -CN vs. -OCH₃) .

Advanced: What strategies mitigate low yields in triazole-carbonitrile synthesis?

  • Catalyst regeneration : Reuse Fe₃O₄@SiO₂@Vanillin for 3–5 cycles without significant loss .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 72 hours) and improve azide incorporation .
  • Dry-load purification : Use Celite for flash chromatography to prevent column clogging .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential cyanide release.
  • Waste disposal : Neutralize nitrile-containing waste with alkaline hypochlorite before disposal.

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